N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-10-17-20-12-7-6-11(8-13(12)21-17)19-18(22)16-9-24-14-4-2-3-5-15(14)25-16/h2-8,16H,9-10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERZESITAUVKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole nitrogen with methoxymethyl chloride in the presence of a base such as sodium hydride.
Construction of the benzodioxine ring: This can be done through a cyclization reaction involving a dihydroxybenzene derivative and a suitable dihalide under basic conditions.
Coupling of the benzimidazole and benzodioxine moieties: This final step involves the formation of the carboxamide linkage, typically through the reaction of the benzimidazole derivative with a benzodioxine carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for certain steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analysis of Target Compound
The compound’s molecular formula is inferred as C₁₈H₁₇N₃O₄ (molecular weight: ~339.35 g/mol). Key structural features include:
- Benzimidazole core : A bicyclic aromatic system with a methoxymethyl (-OCH₂CH₃) substituent at position 2.
- Carboxamide linker : Bridges the benzimidazole and benzodioxine, enabling hydrogen-bonding interactions.
Comparison with Benzimidazole Derivatives
Benzimidazole derivatives with substituents at the 2-position exhibit varied physicochemical and biological properties:
Key Findings :
- The methoxymethyl group in the target compound likely improves pharmacokinetic properties compared to chloromethyl (reactive) or carboxylic acid (polar) analogs .
Comparison with 2,3-Dihydro-1,4-benzodioxine Carboxamides
The benzodioxine-carboxamide scaffold is present in diverse bioactive compounds:
Key Findings :
- The benzimidazole substituent in the target compound may offer superior aromatic stacking compared to pyrrolidine () or nitrophenyl () groups .
Discussion of Research Findings
- Biological Relevance : The target compound’s benzimidazole-benzodioxine architecture aligns with inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase, as seen in structurally related analogs .
- Synthetic Flexibility : highlights the ease of modifying the 2-position of benzimidazole, suggesting the target compound could serve as a precursor for further derivatization .
- Contradictions : While chloromethyl derivatives () are used for biological comparisons, their high reactivity may limit therapeutic utility compared to the target’s methoxymethyl group .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, highlighting key findings from recent studies, including antiproliferative and antioxidative effects, as well as antibacterial properties.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : C17H15N3O4
- Molecular Weight : 325.32 g/mol
- CAS Number : 1224160-63-7
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The most notable findings include:
- MCF-7 Cell Line : The compound showed selective activity with an IC50 value of approximately 3.1 µM, indicating strong potential against breast cancer cells.
- HCT116 and HEK293 Cell Lines : Other derivatives of benzimidazole showed IC50 values ranging from 1.2 to 5.3 µM against these cell lines, suggesting a broad spectrum of activity across different types of cancer cells .
Antioxidative Activity
The compound has also been evaluated for its antioxidative properties. Compounds with methoxy and hydroxy substitutions demonstrated enhanced antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidative mechanisms include:
- Free Radical Scavenging : The presence of methoxy groups allows the compound to donate hydrogen atoms or electrons, stabilizing free radicals.
- Cellular Protection : Hydroxy-substituted derivatives were found to protect cells from oxidative stress without significant cytotoxicity .
Antibacterial Activity
In addition to its anticancer properties, the compound exhibits antibacterial activity. Notably:
- Gram-positive Bacteria : The compound showed effective inhibition against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM. This suggests potential applications in treating infections caused by resistant bacterial strains .
Summary of Research Findings
Case Study 1: Antiproliferative Effects on MCF-7 Cells
In a controlled study, this compound was administered to MCF-7 cells in varying concentrations. Results indicated that at concentrations exceeding 3 µM, there was a notable decrease in cell viability, confirming the compound's potential as an anticancer agent.
Case Study 2: Antioxidant Mechanism Investigation
A series of assays were conducted to evaluate the antioxidative capacity of the compound in vitro. The results demonstrated that compounds with methoxy and hydroxy substitutions significantly reduced reactive oxygen species (ROS) levels in cultured cells, supporting their role as effective antioxidants.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Benzimidazole core formation : Condensation of 4-amino-3-(methoxymethyl)aniline with a carbonyl source under acidic conditions .
- Benzodioxine-carboxamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzimidazole and benzodioxine moieties.
- Critical parameters : Reaction temperature (optimized at 60–80°C), solvent polarity (DMF or THF), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Yield improvements (>70%) require strict anhydrous conditions and inert atmosphere .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic peaks include:
- Benzimidazole protons (δ 7.2–8.1 ppm, aromatic), methoxymethyl (δ 3.3 ppm, singlet), and benzodioxine protons (δ 4.2–4.5 ppm, dihydro protons) .
- IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and benzodioxine ether linkages (~1250 cm⁻¹).
- MS : High-resolution ESI-MS should match the molecular formula (e.g., [M+H]⁺ at m/z 382.1425) .
Q. What experimental strategies are used to assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Phase-solubility analysis in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using UV-Vis spectroscopy. Co-solvents (e.g., DMSO ≤1%) may be required for initial stock solutions .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products. Hydrolytic stability is assessed at varying pH (1–10) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzimidazole) affect biological activity, and what methods validate these effects?
- Methodological Answer :
- SAR Studies : Systematic substitution of the methoxymethyl group (e.g., ethoxymethyl, hydroxyethyl) followed by enzymatic assays (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to predict binding affinities .
- Validation : Compare IC₅₀ values across modified analogs in cell-based assays (e.g., anti-proliferative activity in cancer lines). Statistical analysis (ANOVA) identifies significant differences .
Q. What computational approaches predict the compound’s reactivity and guide synthesis optimization?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT, Gaussian 16) model transition states and intermediates for key steps (e.g., carboxamide coupling).
- Optimization : Machine learning (Python-based ChemML) analyzes historical reaction data to recommend solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Assay Validation : Cross-validate in vitro results using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization).
- In Vivo PK/PD Modeling : Address discrepancies by measuring bioavailability (plasma LC-MS/MS) and tissue distribution. Adjust for metabolic instability (e.g., CYP450 profiling) .
Q. What methodologies are employed to study the compound’s interaction with non-target proteins (off-target effects)?
- Methodological Answer :
- Proteome-wide Profiling : Use affinity pulldown assays coupled with mass spectrometry (LC-MS/MS) to identify off-target binding.
- CRISPR-Cas9 Screens : Genome-wide knockout libraries in human cell lines reveal synthetic lethality or resistance mechanisms .
Q. How can quantum chemical calculations inform reaction design for analogous benzodioxine-benzimidazole hybrids?
- Methodological Answer :
- Transition State Analysis : DFT (B3LYP/6-31G*) identifies energy barriers for cyclization steps, guiding solvent/catalyst selection.
- Electronic Effects : HOMO-LUMO gap calculations predict regioselectivity in heterocyclic coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
